

Spectroscopic Analysis of 2,6-Difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2,6-Difluoropyridine	
Cat. No.:	B073466	Get Quote

This document provides an in-depth guide to the spectroscopic data of **2,6-Difluoropyridine** (CAS No: 1513-65-1), a key building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and structured data tables are presented to facilitate analysis and replication.

Molecular Structure and Properties

2,6-Difluoropyridine is a heterocyclic compound with the molecular formula $C_5H_3F_2N$ and a molecular weight of approximately 115.08 g/mol .[1][2] Its structure, featuring two fluorine atoms adjacent to the nitrogen atom in a pyridine ring, significantly influences its electronic properties and reactivity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,6-Difluoropyridine**. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed structural analysis. Data is typically acquired in a deuterated solvent such as Chloroform-d (CDCl₃).[4][5][6]

The ¹H NMR spectrum of **2,6-Difluoropyridine** is characterized by two distinct signals corresponding to the protons on the pyridine ring. The symmetry of the molecule results in the equivalence of H-3 and H-5.



Chemical Shift (δ)	Multiplicity	Coupling Constants (J) Hz	Assignment
~7.85	Triplet of Triplets (tt)	$J(H,H) \approx 8.2 \text{ Hz},$ $J(H,F) \approx 7.5 \text{ Hz}$	H-4
~6.85	Doublet of Triplets (dt)	$J(H,H) \approx 8.2 \text{ Hz},$ $J(H,F) \approx 2.0 \text{ Hz}$	H-3, H-5

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum shows three signals due to the molecule's symmetry. The carbons attached to fluorine (C-2 and C-6) exhibit a large one-bond carbon-fluorine coupling.

Chemical Shift (δ) ppm	Coupling	Assignment
~163.2	$(d, {}^{1}J(C,F) \approx 240 \text{ Hz})$	C-2, C-6
~142.5	$(t, {}^2J(C,F) \approx 15 \text{ Hz})$	C-4
~108.1	(t, ³J(C,F) ≈ 4 Hz)	C-3, C-5

Data sourced from SpectraBase using CDCl₃ as a solvent.[5]

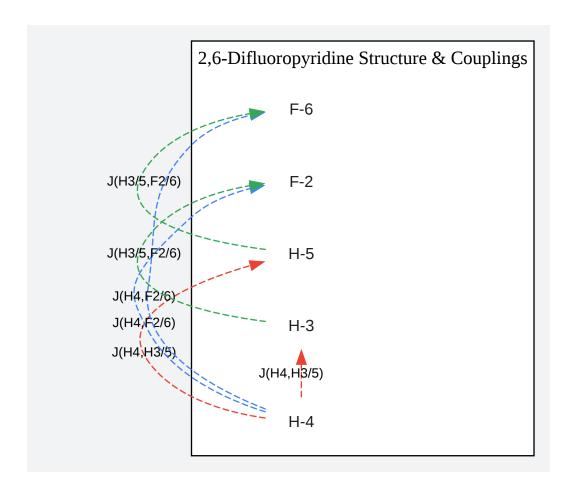
The ¹⁹F NMR spectrum displays a single signal, as both fluorine atoms are chemically equivalent.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -69.0	Multiplet	F-2, F-6

Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[6][7]

The following diagram illustrates the key spin-spin couplings in the **2,6-Difluoropyridine** molecule that give rise to the observed signal multiplicities in the ¹H NMR spectrum.





Click to download full resolution via product page

Caption: Spin-spin coupling pathways in 2,6-Difluoropyridine.

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Difluoropyridine** provides information about the vibrational modes of its functional groups. Key absorptions are related to C-H, C=N, C=C, and C-F bond vibrations.

The following table summarizes the major vibrational frequencies observed for **2,6-Difluoropyridine**.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1630 - 1580	Strong	C=N / C=C Ring Stretch
1450 - 1400	Strong	Aromatic Ring Stretch
1250 - 1150	Strong	C-F Stretch
800 - 750	Strong	C-H Out-of-plane Bend

Data derived from published studies and spectral databases.[8][9][10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,6-Difluoropyridine** provides information on its molecular weight and fragmentation pattern.

The mass spectrum is dominated by the molecular ion peak, confirming the molecular weight.

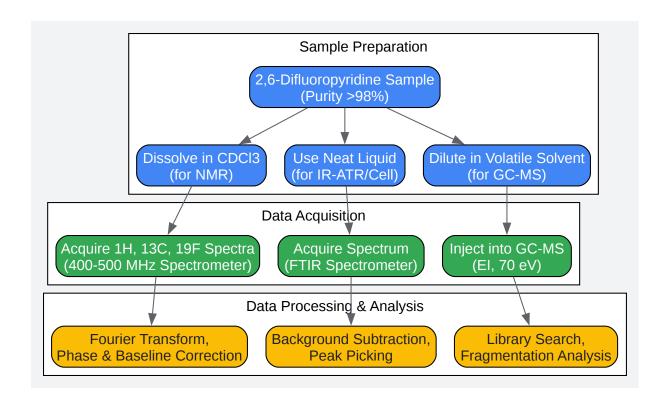
m/z	Relative Intensity (%)	Assignment
115	100	[M] ⁺ (Molecular Ion)
88	~40	[M - HCN]+
70	~25	[C ₄ H ₂ F] ⁺

Data sourced from NIST and PubChem databases.[1][9]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented in this guide.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,6-Difluoropyridine [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]



- 6. spectrabase.com [spectrabase.com]
- 7. colorado.edu [colorado.edu]
- 8. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6-Difluoropyridine | C5H3F2N | CID 73934 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Difluoropyridine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b073466#spectroscopic-data-for-2-6-difluoropyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com